molecular formula C16H9Cl2NO B2418077 8-Chloro-2-phenylquinoline-4-carbonyl chloride CAS No. 500775-82-6

8-Chloro-2-phenylquinoline-4-carbonyl chloride

Cat. No.: B2418077
CAS No.: 500775-82-6
M. Wt: 302.15
InChI Key: QVXMKYLRSHATRW-UHFFFAOYSA-N
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Description

8-Chloro-2-phenylquinoline-4-carbonyl chloride is an organic compound belonging to the quinoline family. It has the molecular formula C16H9Cl2NO and a molecular weight of 302.15. This compound is characterized by the presence of a chloro group at the 8th position, a phenyl group at the 2nd position, and a carbonyl chloride group at the 4th position of the quinoline ring.

Preparation Methods

The synthesis of 8-Chloro-2-phenylquinoline-4-carbonyl chloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 8-chloroquinoline and 2-phenylquinoline.

    Reaction Conditions: The reaction involves the chlorination of 8-chloro-2-phenylquinoline using thionyl chloride (SOCl2) under reflux conditions.

    Industrial Production: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-Chloro-2-phenylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation and Reduction: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Common Reagents and Conditions: Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, potassium permanganate (KMnO4) for oxidation, and various nucleophiles for substitution reactions.

    Major Products: The major products formed from these reactions include substituted quinoline derivatives, which have diverse applications in medicinal chemistry and material science.

Scientific Research Applications

8-Chloro-2-phenylquinoline-4-carbonyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of fluorescent probes and bioactive molecules for biological studies.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of 8-Chloro-2-phenylquinoline-4-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .

Comparison with Similar Compounds

8-Chloro-2-phenylquinoline-4-carbonyl chloride can be compared with other similar compounds such as:

    8-Chloroquinoline-4-carbonyl chloride: Lacks the phenyl group at the 2nd position, resulting in different reactivity and applications.

    2-Phenylquinoline-4-carbonyl chloride:

    Quinoline-4-carbonyl chloride: Lacks both the chloro and phenyl groups, making it less versatile in synthetic applications.

The unique combination of the chloro, phenyl, and carbonyl chloride groups in this compound makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

8-chloro-2-phenylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO/c17-13-8-4-7-11-12(16(18)20)9-14(19-15(11)13)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXMKYLRSHATRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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